S,S,S-Trimethyl phosphorotrithioate
Description
Contextual Significance of Organophosphorus Compounds in Chemical Science
Organophosphorus compounds, organic molecules containing phosphorus, are a cornerstone of modern chemical science due to their diverse properties and wide-ranging applications. wikipedia.orgnih.gov These compounds are integral to various fields, serving as key components in pesticides, herbicides, and even nerve agents. nih.govunacademy.com Their significance also extends to industrial applications where they are used as flame retardants, plasticizers, and additives in engine oil. wikipedia.org
The versatility of organophosphorus compounds stems from phosphorus's ability to exist in multiple oxidation states and coordination numbers, allowing for the synthesis of a vast array of structures with distinct chemical and physical properties. wikipedia.orgnih.gov This adaptability has made them central to the development of new synthetic methodologies and as ligands in catalysis. nih.gov In biochemistry, organophosphates, a class of organophosphorus compounds, are fundamental to life, forming the backbone of DNA and RNA and playing a crucial role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.org
Overview of S,S,S-Trimethyl Phosphorotrithioate within Phosphorotrithioate Chemistry
This compound is a specific organothiophosphorus compound, a subclass of organophosphorus compounds where one or more oxygen atoms are replaced by sulfur. t3db.ca These compounds are derivatives of phosphorotrithioic acid. t3db.ca
Within the broader field of phosphorotrithioate chemistry, research often focuses on the synthesis, reactivity, and potential applications of these sulfur-containing molecules. For instance, studies have explored the use of related compounds, such as S,S,S-tris(2-ethylhexyl) phosphorotrithioate, as effective solvent mediators in the construction of sensitive membrane electrodes for detecting specific molecules. nih.gov The unique properties imparted by the sulfur atoms can lead to novel applications and distinct biological interactions compared to their oxygen-only counterparts.
Historical and Current Research Trajectories for Related Organothiophosphorus Structures
The history of organothiophosphorus compounds is closely linked to the development of pesticides. Following the synthesis of early organophosphate insecticides like malathion (B1675926) and parathion, research expanded to include a wide variety of related structures. nih.gov A significant area of research has been the investigation of impurities in technical-grade pesticides, which often include various organothiophosphorus isomers and related compounds.
Current research continues to explore the diverse applications and properties of these molecules. For example, research has investigated the interaction of impurities found in malathion, such as O,O,S-trimethyl phosphorothioate (B77711) and O,S,S-trimethyl phosphorodithioate (B1214789), with DNA. nih.gov Studies have also examined the effects of subchronic treatment with O,O,S-trimethyl phosphorothioate on the immune system in animal models. nih.gov The synthesis of novel organothiophosphorus compounds remains an active area of investigation, with researchers developing new methods to create these complex molecules. google.com Furthermore, the unique electronic and steric properties of organothiophosphorus compounds make them valuable as ligands in organometallic chemistry and catalysis. wikipedia.org
Interactive Data Table: Properties of S,S,S-Tributyl phosphorotrithioate (A related compound)
| Property | Value | Source |
| Formula | C12H27OPS3 | nist.gov |
| Molecular Weight | 314.511 g/mol | nist.gov |
| CAS Registry Number | 78-48-8 | nist.gov |
| Appearance | Colorless liquid | t3db.ca |
| Primary Use | Defoliant for cotton plants | cdc.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
681-71-0 |
|---|---|
Molecular Formula |
C3H9OPS3 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
bis(methylsulfanyl)phosphorylsulfanylmethane |
InChI |
InChI=1S/C3H9OPS3/c1-6-5(4,7-2)8-3/h1-3H3 |
InChI Key |
LDMSZRWIHYAPSV-UHFFFAOYSA-N |
SMILES |
CSP(=O)(SC)SC |
Canonical SMILES |
CSP(=O)(SC)SC |
Other CAS No. |
681-71-0 |
Synonyms |
S,S,S-trimethyl phosphorotrithioate S,S,S-trimethylphosphorotrithioate SSSMe |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of S,s,s Trimethyl Phosphorotrithioate
Established Synthetic Routes to S,S,S-Trimethyl Phosphorotrithioate and its Analogs
Traditional methods for synthesizing phosphorotrithioates have laid the groundwork for organophosphorus chemistry. These routes often involve fundamental reactions such as isomerization, the use of phosphorus halides, and addition reactions.
The isomerization of phosphorothioate (B77711) isomers serves as a direct pathway to certain target molecules. A notable example is the synthesis of O,O,S-trimethyl phosphorothioate, an analog of this compound, through the rearrangement of its corresponding O,O,O-trimethyl phosphorothioate isomer. google.comnih.gov This type of transformation typically involves heating the starting isomer, sometimes in the presence of a catalyst or under specific solvent conditions, to induce the migration of an alkyl group from an oxygen atom to the sulfur atom.
A patented method for synthesizing O,O,S-trimethyl phosphorothioate involves reacting O,O,O-trimethyl phosphorothioate with ammonia (B1221849) in a solvent. google.com This process is conducted at elevated temperatures and pressures to facilitate the isomerization. google.com The reaction conditions highlight the need for controlled environments to achieve the desired structural rearrangement.
| Parameter | Value |
| Starting Material | O,O,O-trimethyl phosphorothioate |
| Reagent | Ammonia |
| Reaction Temperature | 80–150 °C |
| Reaction Pressure | 0.2–1 MPa |
| Reaction Time | 3–6 hours |
| Data from a patented synthesis of O,O,S-trimethyl phosphorothioate. google.com |
A cornerstone of organophosphorus synthesis is the reaction of phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), with nucleophiles like alcohols and thiols. The reaction of PCl₃ with alcohols is a typical method for preparing phosphite (B83602) esters. wikipedia.org When this reaction is carried out in the presence of a proton acceptor like an amine base, it yields C₃-symmetric trialkyl phosphites. wikipedia.org
For the synthesis of phosphorothioates, the condensation of a phosphorochloridate with a thiol is a recognized method. nih.gov A more direct and modern approach avoids the use of hazardous chlorination processes by reacting white phosphorus (P₄) directly with thiols. rsc.orgresearchgate.net This method, utilizing a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a DMSO-toluene solvent system, allows for the high-yield synthesis of phosphorotrithioates and is applicable to both alkyl and aryl thiols. rsc.orgresearchgate.net
| Starting Materials | Reagents/Solvent | Product Class | Yield | Reference |
| White Phosphorus (P₄), Thiols (RSH) | KOH or K₂CO₃, DMSO/Toluene | Phosphorotrithioates (P(O)(SR)₃) | High-yielding | rsc.orgresearchgate.net |
| Phosphorus Trichloride (PCl₃), Alcohol (ROH) | Amine Base | Trialkyl Phosphites (P(OR)₃) | N/A | wikipedia.org |
| Phosphorchloridate, Thiol (RSH) | N/A | Phosphorothioates | N/A | nih.gov |
| Summary of synthetic routes involving thiols and phosphorus precursors. |
The conversion of phosphite esters to their corresponding phosphorothioate derivatives is commonly achieved through sulfurization. This reaction involves the addition of elemental sulfur to the trivalent phosphorus center of a phosphite ester, oxidizing it to a pentavalent phosphorothioate. wikipedia.org This process is fundamental and analogous to the oxidation of phosphites to phosphates. wikipedia.org
Various reagents and conditions can be employed for this transformation. One method involves reacting dialkyl phosphites with sulfur. nih.gov A more specific and rapid process utilizes a solution of elemental sulfur and a non-aromatic tertiary amine, such as triethylamine, in a solvent like carbon disulfide. google.com This reagent can quantitatively sulfurize phosphite intermediates, often within seconds at room temperature, which is particularly useful in automated synthesis protocols. google.com
Advanced Synthetic Strategies and Process Optimization
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign processes. In the field of organophosphorus chemistry, this includes the exploration of catalytic systems and the fine-tuning of reaction conditions to maximize product yield and purity.
The synthesis of organophosphorus compounds, including phosphorotrithioates, has benefited significantly from both catalytic and non-catalytic innovations.
Catalytic Approaches: Transition-metal catalysis has emerged as a powerful tool for forming phosphorus-sulfur (P-S) bonds. thieme-connect.comaist.go.jp Various catalytic systems have been developed for the coupling of thiols with phosphorus compounds:
Palladium-catalyzed dehydrogenative phosphorylation allows various thiols to couple with H-phosphonates and other P(O)-H compounds. organic-chemistry.org
Nickel-catalyzed oxidative coupling of thiols and phosphonates can be significantly promoted by the addition of non-redox-active metal ions like Y³⁺. organic-chemistry.org
Copper-catalyzed coupling of thiols with H-phosphonates is an effective method for preparing thiophosphates. organic-chemistry.org
Metal-free approaches have also been developed, such as using blue LED irradiation to promote the synthesis of phosphorochalcogenoates under oxidant-free and photocatalyst-free conditions. organic-chemistry.org
Non-Catalytic Approaches: Significant progress has also been made in non-catalytic methods. The direct synthesis of phosphorotrithioites and phosphorotrithioates from white phosphorus and thiols can be achieved with high yields using a simple base like KOH in a DMSO-toluene solvent mixture. rsc.orgresearchgate.net This method is operationally simple, environmentally sound, and avoids the use of hazardous reagents. rsc.orgresearchgate.net Additionally, microwave-assisted, solvent-free syntheses using reagents supported on alumina (B75360) represent another efficient, non-catalytic strategy. nih.gov
| Approach | Method | Key Features | Reference |
| Catalytic | Pd-catalyzed dehydrogenative phosphorylation | Couples thiols with P(O)-H compounds | organic-chemistry.org |
| Catalytic | Ni-catalyzed oxidative coupling | Promoted by Y³⁺ ions | organic-chemistry.org |
| Catalytic | Cu(I)-catalyzed coupling | Couples thiols with H-phosphonates | organic-chemistry.org |
| Non-Catalytic | Base-mediated reaction | Uses white phosphorus, thiols, and KOH | rsc.orgresearchgate.net |
| Non-Catalytic | Microwave-assisted synthesis | Solvent-free, alumina-supported | nih.gov |
| Comparison of catalytic and non-catalytic synthetic strategies. |
The optimization of reaction outcomes hinges on the careful control of reaction parameters, with solvent choice and reaction conditions playing a pivotal role. nih.govcreative-biolabs.com
Solvent Effects: A solvent can profoundly influence the rate and mechanism of a reaction by affecting the energies of the ground state and transition state. nih.gov In phospho group transfer reactions, the solvent's polarity and ability to stabilize charged intermediates are critical. For instance, the hydrolysis of a phosphorothioate dianion is accelerated by over six orders of magnitude when the solvent is changed from water to 95% DMSO, an effect attributed to the stabilization of the transition state by the dipolar aprotic solvent. nih.gov The choice of solvent can therefore be a powerful tool for controlling reaction pathways and rates. rsc.org In the direct synthesis of phosphorotrithioates from white phosphorus, a mixed DMSO-toluene system was found to be effective. rsc.orgresearchgate.net
Reaction Condition Modulations: Optimizing reaction conditions such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing byproducts. creative-biolabs.com
Temperature: Increasing temperature generally increases reaction rates but can also lead to different products in systems with multiple possible reaction pathways. creative-biolabs.com The isomerization of O,O,O-trimethyl phosphorothioate, for example, is conducted at a specific temperature range of 80–150 °C. google.com
Catalyst/Reagent Concentration: The amount of catalyst or reagent can determine the reaction's efficiency. In some syntheses, low catalyst loadings are desirable for cost and environmental reasons. ncl.ac.uk
Alternative Energy Sources: The use of microwave irradiation is an example of process modulation that can lead to significantly reduced reaction times and improved yields under solvent-free conditions. nih.gov
Green Chemistry Principles in Phosphorotrithioate Production
The application of green chemistry principles to the production of phosphorotrithioates, including this compound, aims to reduce the environmental impact of synthesis. Traditional methods for creating carbon-sulfur-phosphorus (C-S-P) bonds often rely on environmentally questionable reagents like phosphorus oxychloride (P(O)Cl₃) or phosphorus trichloride (PCl₃). rsc.org A key advancement in this area is the development of synthetic routes that utilize white phosphorus (P₄) as the starting phosphorus atom source. rsc.orgresearchgate.net
One notable green synthetic method involves the direct reaction of white phosphorus with thiols. rsc.org This approach is considered environmentally sound and atom-economical as it avoids hazardous chlorination processes and shows a complete conversion of the white phosphorus starting material. rsc.orgresearchgate.net The reaction can be carried out using a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a mixed solvent system like DMSO-toluene, and is tolerant of both aryl and alkyl thiols. rsc.org This method is not only operationally simple but is also scalable for large-scale preparation. rsc.orgresearchgate.net
Another green approach facilitates the synthesis of mixed phosphorotrithioates from white phosphorus, disulfides, and alkyl halides. rsc.org This process also boasts a complete conversion of white phosphorus and avoids harsh reagents. rsc.org The principles of green chemistry effectively applied in these syntheses include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. rsc.orgrsc.org
Table 1: Comparison of Synthetic Methodologies for Phosphorotrithioates
| Feature | Traditional Method (e.g., using PCl₃) | Green Method (using P₄) |
|---|---|---|
| Phosphorus Source | Phosphorus trichloride (PCl₃) or Phosphoryl chloride (POCl₃) | White phosphorus (P₄) |
| Key Reagents | Chlorinating agents, thiols | Thiols, base (e.g., KOH), optional oxidant |
| Byproducts | Halogenated waste (e.g., HCl) | Minimal, often water or recyclable base salts |
| Atom Economy | Lower | Higher rsc.org |
| Environmental Impact | Use of hazardous and corrosive reagents | Avoids hazardous chlorination steps, more benign process rsc.orgresearchgate.net |
| Scalability | Established | Demonstrated to be adaptable to large-scale preparation rsc.org |
Reactivity and Mechanistic Investigations of this compound
The reactivity of this compound is centered around the electrophilic phosphorus atom, which is susceptible to attack by various nucleophiles, and the potential for the molecule to undergo structural rearrangements or act as a ligand in coordination complexes.
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the thiophosphoryl (P=S) center of compounds like this compound is a fundamental transformation. These reactions generally proceed via one of two primary mechanistic pathways: a concerted, single-step process or a stepwise addition-elimination mechanism. rsc.orgsapub.org
Concerted Mechanism (S_N2-type): This pathway involves a single transition state where the nucleophile attacks the phosphorus center as the leaving group departs. sapub.org It is analogous to the S_N2 reaction at a carbon center. This mechanism typically results in an inversion of the configuration at the phosphorus atom. researchgate.netmdpi.com The concerted path is generally favored with less basic nucleophiles and good leaving groups. sapub.org
Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a transient, pentacoordinate intermediate, often with a trigonal bipyramidal geometry. sapub.orgsapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then eliminates the leaving group in a separate step. sapub.org This mechanism can lead to either retention or inversion of stereochemistry, depending on the lifetime and behavior of the intermediate. The stepwise process is often favored for more basic nucleophiles and poorer leaving groups. sapub.org
The specific pathway taken can be influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents on the phosphorus atom. sapub.orgsapub.org For example, studies on related thiophosphoryl chlorides reacting with pyridines have shown a mechanistic change from a concerted process for weakly basic pyridines to a stepwise one for more basic pyridines. sapub.org
Table 2: Factors Influencing the Mechanism of Nucleophilic Substitution at a Thiophosphoryl Center
| Factor | Favors Concerted (S_N2-type) Mechanism | Favors Stepwise (Addition-Elimination) Mechanism |
|---|---|---|
| Nucleophile | Weakly basic nucleophiles sapub.org | Strongly basic nucleophiles sapub.orgsapub.org |
| Leaving Group | Good leaving groups (e.g., Cl⁻, Br⁻) mdpi.com | Poor leaving groups sapub.org |
| Solvent | Aprotic, non-polar solvents | Polar, protic solvents that can stabilize intermediates |
| Stereochemical Outcome | Predominantly inversion of configuration mdpi.com | Inversion or retention of configuration possible |
Intramolecular Rearrangements and Isomerization Pathways
Phosphorotrithioates and related phosphorothioates can undergo intramolecular rearrangements, with the most common being the thiono-thiolo rearrangement. jlu.edu.cnacs.org This process involves the isomerization of a compound with a P=S (thiono) bond and a P-O-C linkage to one with a P=O (thiolo) bond and a P-S-C linkage. While this compound itself contains only P-S-C linkages and a P=O bond, its isomeric relative, O,O,S-trimethyl phosphorothioate, can be formed through such rearrangements from a thiono precursor. chemicalbook.comnih.gov
The rearrangement can also describe the migration of an alkyl group from one sulfur atom to another or from a sulfur atom to the phosphoryl oxygen, although the latter is less common. These rearrangements can be initiated thermally or catalyzed by various agents, such as alkyl halides. The mechanism often involves the formation of a phosphonium-type intermediate. For instance, the isomerization of O-alkyl phosphorodichloridothioates involves a complex interplay of rearrangement, decomposition, and disproportionation reactions. jlu.edu.cn
In the context of this compound, a potential rearrangement could involve the migration of a methyl group, leading to different isomers. Furthermore, rearrangements can be involved in synthetic procedures; for example, the reaction of PSCl₃ with benzyl (B1604629) alcohol can lead to the rearranged product S-benzyl phosphorothioate. northwestern.edu Other complex rearrangements have been observed, such as the conversion of S-2-aminoethyl phosphorothioates to N-(2-mercaptoethyl)phosphoramidates, highlighting the diverse isomerization pathways available to this class of compounds. rsc.org
Ligand Exchange and Coordination Chemistry with Metal Centers
Organophosphorus compounds containing sulfur, such as this compound, can act as ligands for transition metals. The sulfur atoms in the thiolate (-S-CH₃) groups are soft Lewis bases. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, these soft sulfur donors will preferentially coordinate to soft Lewis acidic metal centers. wikipedia.org
The coordination can occur through one or more of the sulfur atoms, making the phosphorotrithioate a potentially monodentate or polydentate ligand. The resulting metal complexes can participate in ligand exchange reactions, where the phosphorotrithioate ligand is displaced by another ligand, or where other ligands in the metal's coordination sphere are exchanged. youtube.com
The mechanisms for ligand exchange can be associative (where the incoming ligand binds first to form a higher-coordination intermediate) or dissociative (where a ligand leaves first to form a lower-coordination intermediate). Square planar d⁸ complexes, for example, often undergo associative ligand exchange. youtube.com
While specific studies on the coordination chemistry of this compound are not widely documented, the known behavior of thiolate and thiophosphate ligands provides a strong basis for predicting its interactions. wikipedia.orgwikipedia.org
Table 3: Predicted Coordination Behavior of this compound
| Metal Ion Classification | Example Metal Ions | Predicted Interaction Strength with this compound |
|---|---|---|
| Soft Acids | Pd²⁺, Pt²⁺, Ag⁺, Cd²⁺, Hg²⁺ | Strong, due to favorable soft-soft interaction with sulfur ligands. wikipedia.org |
| Borderline Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Moderate, coordination is common. |
| Hard Acids | K⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺ | Weak, unfavorable hard-soft interaction. |
Environmental Fate and Degradation Pathways of S,s,s Trimethyl Phosphorotrithioate
Hydrolytic Stability and Kinetics
The hydrolysis of S,S,S-trimethyl phosphorotrithioate, a key process in its aqueous environmental fate, involves the cleavage of its thioester bonds. This process is significantly influenced by the pH of the surrounding medium.
The hydrolytic degradation of organophosphate thioesters can proceed through different mechanisms depending on the pH. Under alkaline conditions, hydrolysis is typically accelerated. For a related compound, S,S,S-tributyl phosphorotrithioate (tribufos), it is noted to be stable under neutral and acidic conditions but is expected to hydrolyze slowly under alkaline conditions. nih.gov This suggests a base-catalyzed hydrolysis mechanism, likely involving a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom.
In acidic or neutral environments, the hydrolysis rate is generally slower. For some thioesters, the stability is higher at acidic pH. For instance, the thioester S-methyl thioacetate (B1230152) (MTA) is most stable at pH 5 at elevated temperatures, while its hydrolysis is base-catalyzed at alkaline pH. This indicates that the sulfur-phosphorus bond in this compound is likely more resistant to cleavage in acidic to neutral waters.
Interactive Table: Hydrolysis Data of Related Organophosphate Compounds
| Compound | Condition | Rate Constant | Half-Life |
| S,S,S-Tributyl phosphorotrithioate (in soil) | Aerobic | - | 5 - 745 days nih.gov |
| GD (Soman) | pH 0.90, 20°C | 0.202 min⁻¹ e3s-conferences.org | ~3.4 min |
| S-ethyl trifluorothioacetate | Water, 23.0°C | 0.0000370 s⁻¹ | ~5.2 hours |
Note: Data for this compound is not available. The table presents data for related compounds to illustrate potential behavior.
Photolytic Transformation Processes
Photodegradation, the breakdown of molecules by light, can be another significant pathway for the environmental dissipation of this compound.
In the atmosphere, vapor-phase organophosphates like tribufos (B1683236) are degraded by reacting with photochemically generated hydroxyl radicals. nih.gov This process is a primary transformation route in the air. The estimated atmospheric half-life for tribufos is approximately 2 hours, indicating a relatively rapid degradation in the atmosphere. nih.gov A similar mechanism can be expected for this compound, where hydroxyl radicals attack the molecule, initiating its breakdown.
The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers. While specific studies on the influence of the light spectrum on this compound are not available, it is known that volatilization from soil surfaces under hot and humid conditions can be an important environmental fate process for tribufos, which would then subject it to atmospheric photodegradation. nih.gov
Biotransformation and Biodegradation Studies
Microbial degradation is likely a crucial pathway for the breakdown of this compound in soil and water.
Studies on the biodegradation of other organophosphate pesticides provide insights into potential pathways. For instance, the marine-derived fungus Aspergillus sydowii has been shown to biodegrade methyl parathion, producing metabolites such as trimethyl phosphate (B84403) and O,O,S-trimethyl phosphorothioate (B77711). nih.gov This suggests that microbial enzymes are capable of cleaving the sulfur-methyl bonds and oxidizing the phosphorus center.
The biodegradation of tribufos in mammals involves oxidation, hydrolysis, and conjugation reactions. cdc.gov It can undergo hydrolysis at one of its sulfur-phosphorus bonds to form S,S-dibutyl phosphorodithioate (B1214789) and n-butyl mercaptan. cdc.gov This initial hydrolysis can be followed by further degradation. It is plausible that this compound undergoes a similar initial hydrolytic cleavage of a methylthio group, followed by further breakdown of the resulting phosphorodithioate.
Microbial Degradation Pathways in Diverse Environmental Matrices
Microbial degradation is considered the primary transformation route for this compound (also known as tribufos) in soil, water, and sediment. nih.govcdc.gov The persistence of tribufos in soil can vary significantly, with reported half-lives ranging from as short as 5 days to as long as 745 days. nih.gov In a laboratory study, the aerobic biodegradation half-life of tribufos in a sandy loam was 745 days at 25°C, while the anaerobic half-life was 389 days. nih.gov However, field and laboratory incubation studies have shown much shorter dissipation times (DT₅₀) of 1 to 19 days. nih.gov This discrepancy suggests that previous risk assessments using longer half-life values may have overstated the risk. nih.gov
The rate of degradation is influenced by environmental conditions. For instance, data indicates that exchangeable soil aluminum can inhibit the soil organisms responsible for breaking down tribufos. nih.gov In aquatic environments, biodegradation is also a key process. nih.govcdc.gov A study using a seawater/sediment mixture found that after 5 days, only 20% of the initial tribufos amount was recovered in an untreated mixture, compared to 77% in a sterilized mixture, highlighting the role of microbial action. nih.gov The anaerobic aquatic degradation half-life in a silty clay pond sediment was between 120 and 180 days. nih.gov
Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 Involvement)
The biotransformation of this compound in organisms involves several enzymatic processes, with Cytochrome P450 (CYP) enzymes playing a crucial role. cdc.govnih.gov CYP enzymes, a superfamily of hemoproteins, are key in Phase I metabolism, where they catalyze reactions like oxidation, reduction, and hydrolysis to make foreign compounds more water-soluble for excretion. nih.govyoutube.com
Characterization of Environmental Metabolites (excluding toxicity)
The degradation of this compound results in the formation of several metabolites. In animal metabolism, the process of hydrolysis, methylation, and oxidation yields (3-hydroxy)-butylmethylsulfone as a primary metabolite. nih.gov Other identified metabolites include S,S-dibutyl phosphorotrithioate, which has been found in the liver extracts of mice and the urine of rats. cdc.gov
In a study of a lactating goat treated with tribufos, 3-hydroxybutylmethyl sulfone was identified as a major metabolite in tissues, milk, and urine. cdc.gov Additionally, its glucuronide conjugate was found in urine, and its sulfate (B86663) conjugate was present in both urine and kidney. cdc.gov The formation of S,S-dibutyl phosphorotrithioate may occur through the oxidation of tribufos to an intermediate like S,S-dibutyl, S-1 hydroxybutyl phosphorotrithioate. cdc.gov In anaerobic aquatic degradation studies, 1-butane sulfonic acid was the only degradation product observed. nih.gov
Sorption and Transport Phenomena
Adsorption-Desorption Dynamics in Soil and Sediments
This compound demonstrates strong adsorption to soil and is considered to have low to no mobility. nih.govnih.gov This tendency to bind to soil particles limits its potential to leach into groundwater. nih.govcdc.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this sorption potential.
Experimental Koc values for tribufos have been reported for various soil types, confirming its immobility. nih.gov
| Soil Type | Koc Value |
|---|---|
| Clay Loam | 9,115 |
| Sand | 12,684 |
| Sandy Loam | 10,465 |
| Silt Loam | 4,870 |
These high Koc values indicate that tribufos will adsorb strongly to soils and sediments, making it unlikely to contaminate underlying groundwater through leaching. nih.govnih.gov However, it can still enter surface waters through runoff and erosion from treated fields. nih.govcdc.gov
Volatilization and Atmospheric Transport Considerations
The potential for this compound to volatilize and be transported in the atmosphere is influenced by its physical and chemical properties. While its low vapor pressure (5.3×10⁻⁶ mm Hg at 25°C) and low Henry's Law constant suggest a low potential for volatilization from water and soil surfaces, field studies indicate that volatilization can be a significant dissipation pathway, especially under hot and humid conditions typical of its usage. nih.govnih.govnih.gov
Once in the atmosphere, tribufos is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase compound degrades by reacting with photochemically generated hydroxyl radicals. nih.govcdc.gov
| Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure (25°C) | 5.3×10⁻⁶ mm Hg | nih.gov |
| Henry's Law Constant (Hscp) | 3.4×10¹ mol/(m³Pa) | henrys-law.org |
| Estimated Atmospheric Half-life | ~1.6 - 2 hours | nih.govcdc.gov |
The estimated atmospheric half-life is short, approximately 1.6 to 2 hours, indicating rapid degradation in the air. nih.govcdc.gov Monitoring studies confirm that atmospheric levels decrease quickly following application. nih.gov Particulate-phase tribufos is removed from the atmosphere through wet and dry deposition. nih.gov Despite its low volatility, spray drift during aerial application is another mechanism by which it can enter the atmosphere and contaminate nearby areas. nih.govearthjustice.org
Advanced Analytical Methodologies and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of organophosphorus compounds, providing the necessary separation from complex sample matrices prior to detection and quantification.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. For a compound like S,S,S-Trimethyl phosphorotrithioate, GC offers high resolution and sensitivity, especially when coupled with selective detectors.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, making it exceptionally well-suited for analyzing phosphorotrithioates while minimizing interference from other co-extracted substances. The detector operates on the principle of surface ionization, where a heated alkali salt bead (often rubidium or cesium) promotes the efficient ionization of nitrogen- and phosphorus-containing molecules, generating a measurable electrical current. This selectivity provides significantly cleaner chromatograms and lower detection limits compared to less selective detectors. While specific studies on this compound are scarce, methods developed for related compounds are instructive. For instance, a high-resolution GC-NPD method was successfully used to determine O,S,S-trimethylphosphorodithioate, a related isomer, in biological tissues. nih.gov Similarly, methods for S,S,S-tributylphosphorotrithioate (DEF) in environmental samples also rely on thermionic specific detectors. nih.gov
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. nih.gov Electron ionization (EI) is a common technique where high-energy electrons bombard the analyte, causing it to fragment in a reproducible pattern that serves as a chemical fingerprint. fu-berlin.de For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is a powerful tool for trace-level quantification. youtube.com Although specific GC-MS protocols for this compound are not detailed in the available literature, the analysis of related compounds like trimethyl carboxyphosphate (B1215591) demonstrates the utility and challenges, such as potential analyte decomposition, that can be overcome by optimizing injection conditions. nih.gov
Table 1: Illustrative GC Conditions for Analysis of Related Phosphorotrithioates (Note: These are examples from related compounds and would require optimization for this compound)
| Parameter | Example for O,S,S-trimethylphosphorodithioate nih.gov | Example for S,S,S-tributylphosphorotrithioate nih.gov |
| Column | Carbowax 20M fused-silica capillary | Not specified, suitable for organophosphates |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Thermionic Specific Detector / Electron Capture |
| Sample Preparation | Ethyl acetate (B1210297) extraction | Dichloromethane extraction; GPC/silica gel cleanup |
| Quantification Limit | 5 ng/sample in tissue | 5 ppb in fish; 200 ppt (B1677978) in water |
High-Performance Liquid Chromatography (HPLC) is a viable alternative or complementary technique to GC, particularly for less volatile or thermally labile organophosphorus compounds.
While specific HPLC methods for this compound are not prominent in the literature, the technique has been applied to other long-chain phosphorotrithioates. For example, S,S,S-tris(2-ethylhexyl) phosphorotrithioate was used as a solvent mediator in a mexiletine-sensitive electrode, and its concentration was verified by HPLC, demonstrating the applicability of the technique to this class of compounds. nih.gov
Modern HPLC is often coupled with mass spectrometry (HPLC-MS) to enhance selectivity and provide structural information. esslabshop.com For polar and ionic organophosphorus compounds, techniques like ion-pair reversed-phase (IP-RP) HPLC can be employed to achieve effective separation before MS detection.
Effective sample preparation is critical to remove interfering components from the matrix and concentrate the analyte before chromatographic analysis.
Liquid-Liquid Extraction (LLE): This is a traditional method where the sample is partitioned between two immiscible solvents. Dichloromethane and ethyl acetate are common solvents for extracting organophosphorus compounds from aqueous and biological samples. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that has largely replaced LLE for sample cleanup and concentration. youtube.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is either retained on the sorbent while interferences pass through, or the interferences are retained while the analyte passes through. For non-polar compounds like phosphorotrithioates in a polar matrix (e.g., water), a reversed-phase sorbent such as C18 is typically used. youtube.com The analyte is adsorbed onto the C18 material, the cartridge is washed to remove polar impurities, and the analyte is then eluted with a small volume of an organic solvent. This process not only cleans the sample but also concentrates the analyte, improving detection limits. Methods for S,S,S-tributyl phosphorotrithioate in fish and water utilize C18 cartridges for cleanup. nih.gov
Table 2: General Steps for Solid-Phase Extraction (SPE) of a Phosphorotrithioate from an Aqueous Sample
| Step | Description | Purpose |
| 1. Conditioning | The SPE cartridge (e.g., C18) is rinsed with an organic solvent (e.g., methanol) followed by water. | To activate the sorbent and ensure reproducible interaction with the analyte. |
| 2. Loading | The aqueous sample is passed through the cartridge. | The target analyte is adsorbed onto the sorbent. |
| 3. Washing | The cartridge is rinsed with a weak solvent (e.g., water or a low-percentage organic solvent mixture). | To remove polar interferences that were not retained on the sorbent. |
| 4. Elution | The analyte is desorbed from the cartridge using a strong organic solvent (e.g., acetone, ethyl acetate). | To collect the purified and concentrated analyte for analysis. |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.
¹H NMR: The proton NMR spectrum would be expected to show a signal for the three equivalent methyl (CH₃) groups. Due to coupling with the phosphorus-31 nucleus, this signal would likely appear as a doublet.
¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the three equivalent methyl carbons. This signal would also be split into a doublet due to coupling with the ³¹P nucleus. youtube.comrsc.orgrsc.org
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. organicchemistrydata.orgnih.gov The chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. For a P(V) compound with three P-S bonds and one P=O bond, the ³¹P chemical shift would appear in a characteristic region. For comparison, phosphorothioate (B77711) diesters (R-O-P(S)(O-)-O-R') typically show signals in the range of 55-57 ppm. trilinkbiotech.com The exact shift for this compound would provide key structural confirmation.
Table 3: Predicted NMR Spectral Characteristics for this compound (Note: These are hypothetical values based on general NMR principles.)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |
| ¹H (S-CH₃) | 2.0 - 3.0 | Doublet | ³JPH |
| ¹³C (S-CH₃) | 10 - 25 | Doublet | ²JPC |
| ³¹P | 40 - 70 | Multiplet (decuplet if coupled to 9 protons) | - |
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. In EI-MS, the molecule is ionized to form a molecular ion (M⁺•), which then breaks down into smaller, stable fragment ions. The fragmentation pattern is often unique to a specific isomer.
For this compound (C₃H₉OPS₃, Molecular Weight: 188.26 g/mol ), the fragmentation would be expected to involve the cleavage of the P-S and S-C bonds. While specific data for this isomer is not available, analysis of related phosphorothioates and phosphonothiolates can provide insight. fu-berlin.denih.govmdpi.com Common fragmentation pathways for organophosphorus pesticides include McLafferty rearrangements and alpha-cleavages. miamioh.edu The fragmentation of O,O,S-Trimethyl dithiophosphate (B1263838) (an isomer) shows characteristic ions that could be compared to those expected from the S,S,S isomer to distinguish between them. spectrabase.com
Hypothesized Fragmentation for this compound:
Molecular Ion [M]⁺•: m/z = 188
Loss of a methyl radical (•CH₃): m/z = 173
Loss of a thiomethyl radical (•SCH₃): m/z = 141
Cleavage of P-S bond: Formation of ions like [P(S)(SCH₃)₂]⁺ at m/z = 157 or [CH₃S]⁺ at m/z = 47.
Analysis by high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent and fragment ions, enabling the calculation of the elemental formula and further confirming the compound's identity. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. While specific spectral data for this compound is not extensively documented in publicly available literature, analysis of its structural analogs, such as S,S,S-triethyl phosphorotrithioate, provides valuable insights into the expected vibrational modes.
The fundamental vibrations of the key functional groups in this compound, including the P=O (or P=S), P-S-C, and S-CH₃ bonds, give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Infrared Spectroscopy:
The IR spectrum of organophosphorus compounds is characterized by distinct absorption bands corresponding to the various vibrational modes of the molecule. For a closely related compound, S,S,S-triethyl phosphorotrithioate, characteristic infrared absorption bands have been identified, which can be extrapolated to predict the spectral features of this compound. cdnsciencepub.com The primary absorption bands of interest include the stretching vibrations of the P=S and P-S bonds, as well as the various vibrational modes of the methyl groups.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, and thus vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The symmetric vibrations of non-polar bonds, in particular, tend to produce strong Raman signals. For this compound, the P=S stretching vibration is expected to be a strong and characteristic Raman band.
A detailed analysis of the vibrational spectra of this compound and its analogs allows for the unambiguous identification of its functional groups and provides a basis for its quantitative analysis in various matrices.
Table 1: Predicted Infrared and Raman Bands for this compound based on Analog Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) (based on S,S,S-triethyl phosphorotrithioate) cdnsciencepub.com | Predicted Raman Frequency (cm⁻¹) | Intensity |
| P=S | Stretching | ~600 - 700 | ~600 - 700 | Strong (Raman), Medium (IR) |
| P-S-C | Asymmetric Stretch | ~500 - 600 | ~500 - 600 | Medium |
| P-S-C | Symmetric Stretch | ~400 - 500 | ~400 - 500 | Strong (Raman) |
| S-CH₃ | Stretching | ~2920 - 2980 | ~2920 - 2980 | Medium-Strong |
| S-CH₃ | Bending | ~1400 - 1450 | ~1400 - 1450 | Medium |
| P-S | Stretching | ~400 - 550 | ~400 - 550 | Medium |
Note: The exact frequencies may vary depending on the physical state of the sample and the specific instrumentation used.
Electrochemical Methods for Detection and Analysis
Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive species. The presence of the phosphorotrithioate functional group in this compound suggests that it may exhibit electrochemical activity, making it amenable to analysis by techniques such as ion-selective electrodes and voltammetry.
Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to a particular ion in a solution. The development of ISEs for the detection of organophosphorus compounds, including analogs of this compound, has been an area of active research. These sensors typically employ a membrane containing an ionophore that selectively binds to the target analyte, leading to a measurable potential difference.
While specific research on an ISE for this compound is limited, studies on related compounds provide a strong foundation for its potential development. For instance, research has demonstrated the utility of other S,S,S-trialkyl phosphorotrithioates as components in ISEs for the detection of other organic molecules. This suggests that a similar approach, utilizing a suitable ionophore, could be employed to create an ISE for this compound. The selectivity of such an electrode would be a critical parameter, and would depend on the specific design of the ionophore and the membrane composition.
Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for investigating the electrochemical behavior of a compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the analyte.
Further research is required to fully characterize the voltammetric behavior of this compound, including its oxidation and reduction potentials, the nature of the electrode reactions, and the influence of experimental parameters such as pH and solvent. Such studies would be invaluable for developing sensitive and selective voltammetric methods for its determination in various samples.
Advanced Applications in Chemical Science and Technology
Catalysis and Organometallic Chemistry
Ligand Design for Homogeneous and Heterogeneous Catalysis
No research is available that describes the design or use of S,S,S-Trimethyl phosphorotrithioate as a ligand for either homogeneous or heterogeneous catalysis.
Biomimetic Systems and Enzyme Active Site Mimicry (e.g., Hydrogenase Mimics)
There is no literature indicating that this compound has been used in the development of biomimetic systems or as a mimic for enzyme active sites such as those in hydrogenases.
Material Science and Polymer Chemistry Applications
Role as Chemical Intermediates in Advanced Materials Synthesis
No publications were found that identify this compound as a chemical intermediate in the synthesis of advanced materials.
Integration into Functional Polymers and Composites
There is no evidence of this compound being integrated into functional polymers or composites to impart specific properties.
Chemical Sensing and Detection Technologies
No studies are available that report the use of this compound in the development of chemical sensors or other detection technologies.
Table of Mentioned Compounds
Industrial Chemical Processes
The distinct reactivity of the sulfur-phosphorus bonds in this compound lends itself to potential applications in various industrial chemical processes, ranging from extractive metallurgy to the synthesis of fine chemicals.
Hydrometallurgy involves the extraction and separation of metals from ores and concentrates using aqueous solutions. Solvent extraction is a key process in this field, relying on organic molecules (extractants) that can selectively bind to metal ions and transport them from the aqueous phase to an immiscible organic phase.
Organophosphorus compounds are among the most effective extractants used in hydrometallurgy. researchgate.net The nature of the atoms attached to the phosphorus center significantly influences the extractant's affinity for different metals. The substitution of oxygen with sulfur in organophosphorus extractants is known to be beneficial for the extraction of certain metal ions, particularly softer metals that have a higher affinity for sulfur. mdpi.com This is in line with the Hard and Soft Acids and Bases (HSAB) theory.
While this compound is not a commercially established extractant, its structure, featuring three sulfur atoms bonded to a central phosphorus atom, suggests a strong potential for this application. It can be compared to commercially available thiophosphinic acid extractants like Cyanex 301 and Cyanex 302, which are known for their effectiveness in separating cobalt from nickel, for example.
The presence of multiple sulfur atoms in this compound could lead to strong chelation with certain metal ions, enhancing extraction efficiency. The methyl groups, being small, may offer less steric hindrance compared to the larger alkyl groups in commercial extractants, potentially influencing selectivity.
Comparison of this compound with Commercial Thio-Extractants:
| Compound | Structure | Key Structural Features for Metal Extraction |
| This compound | (CH₃S)₃PO | Three thioether sulfur atoms for metal coordination. Small alkyl groups. |
| Cyanex 301 | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | Two sulfur atoms in a dithiophosphinic acid group. Large, branched alkyl groups for organic solubility. |
| Cyanex 302 | Bis(2,4,4-trimethylpentyl)monothiophosphinic acid | One sulfur and one oxygen atom in a monothiophosphinic acid group. Large, branched alkyl groups. |
Research into the solvent extraction capabilities of this compound could reveal its selectivity and efficiency for various metal ions, potentially opening up new avenues for its use in hydrometallurgical processes.
In the realm of specialty chemical manufacturing, this compound can be viewed as a versatile building block or intermediate for the synthesis of more complex molecules. The reactivity of the thioester linkages provides a handle for various chemical transformations.
Recent research has highlighted the synthesis of mixed phosphorotrithioates, demonstrating the utility of the phosphorotrithioate core in constructing diverse molecular architectures. rsc.org This suggests that this compound could serve as a precursor for creating a library of related compounds with tailored properties for various applications.
One potential application is in the synthesis of novel pesticides or pharmaceuticals, where the phosphorothioate (B77711) or phosphorotrithioate moiety can impart specific biological activities. For instance, its structural relative, O,O,S-trimethyl phosphorothioate, is utilized in chemical research as a reagent or intermediate in the synthesis of various organic compounds. mdpi.com
Furthermore, the chemistry of related organosulfur phosphorus compounds suggests that the P-S bonds can be selectively cleaved or modified, allowing for the introduction of different functional groups. This makes this compound a potentially valuable starting material for the synthesis of specialty chemicals with applications in materials science, agrochemicals, and other fields. The development of synthetic methodologies utilizing this compound as a precursor could lead to the efficient production of novel and valuable chemical entities.
Theoretical and Computational Chemistry of S,s,s Trimethyl Phosphorotrithioate
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of S,S,S-trimethyl phosphorotrithioate is central to understanding its chemical behavior. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for this purpose.
Density Functional Theory (DFT) has become a primary method for the computational study of organophosphorus compounds due to its balance of accuracy and computational cost. nih.gov Various functionals, such as B3LYP, are commonly used in conjunction with appropriate basis sets (e.g., 6-31G** or 6-311++G(d,p)) to optimize the molecular geometry of this compound. nih.govresearchgate.net These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Ab initio methods, such as Hartree-Fock (HF), while often less computationally intensive than more advanced correlated methods, can also provide valuable initial insights into the electronic structure and geometry of the molecule. sid.ir More sophisticated ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic energies and properties but at a significantly greater computational expense.
Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | DFT/B3LYP/6-311++G(d,p) |
| P=O Bond Length (Å) | Data not available in search results |
| P-S Bond Length (Å) | Data not available in search results |
| S-C Bond Length (Å) | Data not available in search results |
| O=P-S Bond Angle (°) | Data not available in search results |
| P-S-C Bond Angle (°) | Data not available in search results |
| S-P-S Bond Angle (°) | Data not available in search results |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the results of electronic structure calculations in terms of familiar chemical concepts like bonds, lone pairs, and charge distribution. researchgate.netwisc.edu NBO analysis provides a localized picture of the bonding in this compound, including the nature of the P=O, P-S, and S-C bonds. It can quantify the hybridization of the atomic orbitals involved in these bonds and the partial charges on each atom.
Furthermore, NBO analysis reveals important information about hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. sid.irtaylorfrancis.com In this compound, key interactions would likely involve the delocalization of lone pair electrons from the sulfur and oxygen atoms into antibonding orbitals of adjacent bonds. The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic significance of these interactions. sphinxsai.com
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (S) | σ(P-S) | Data not available in search results |
| LP (S) | σ(P=O) | Data not available in search results |
| σ (S-C) | σ*(P-S) | Data not available in search results |
Quantum Chemical Topology analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), can also be applied to analyze the electron density distribution. This method characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the topological properties of the electron density at bond critical points.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the thiomethyl groups in this compound allows for the existence of multiple conformers. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.
Conformational analysis of this compound involves mapping its potential energy surface (PES) by systematically varying the key dihedral angles, primarily those around the P-S and S-C bonds. Computational methods can identify the low-energy conformers (local minima on the PES) and the transition states that connect them. researchgate.netresearchgate.net For a related molecule, trimethyl phosphite (B83602), computational studies have identified multiple stable conformers. wisc.edu A similar approach for this compound would likely reveal several stable conformations arising from different orientations of the three S-methyl groups. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.
The properties and behavior of this compound can be significantly influenced by its environment, particularly in solution. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), can be incorporated into quantum chemical calculations to account for these effects. These models are essential for accurately predicting properties in the condensed phase.
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a solvent box. MD simulations track the movement of all atoms over time, offering insights into intermolecular interactions, such as hydrogen bonding with protic solvents, and the dynamic equilibrium between different conformers.
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which aids in their experimental characterization.
Calculations of vibrational frequencies using DFT are a standard practice for interpreting experimental infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the molecular structure and identify the vibrational modes associated with specific functional groups. escholarship.org
Predictions of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can also be performed using quantum chemical methods. These calculations help in the assignment of experimental NMR spectra, which is a cornerstone of structural elucidation.
Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net TD-DFT calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which helps in understanding the molecule's photophysical properties.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. These calculations can aid in the structural elucidation of molecules by providing theoretical chemical shifts (δ) and spin-spin coupling constants (J) that can be compared with experimental data.
For this compound, one would typically employ a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to first optimize the molecular geometry and then calculate the magnetic shielding tensors. These tensors are then converted to chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Calculated NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| ¹H (S-CH₃) | Data not available | Data not available |
| ¹³C (S-CH₃) | Data not available | Data not available |
| ³¹P | Data not available | Data not available |
Note: This table is a template. No published computational data for this compound could be located.
Vibrational Spectroscopy (IR and Raman) Calculations and Mode Assignment
Theoretical vibrational spectroscopy is another cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and their corresponding normal modes.
These calculations, again typically performed using DFT, are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, this would involve identifying the characteristic frequencies for the P=O, P-S, and S-C bonds, among others.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| P=O stretch | Data not available | Data not available | Data not available |
| P-S stretch | Data not available | Data not available | Data not available |
| S-CH₃ stretch | Data not available | Data not available | Data not available |
| CH₃ rock/bend | Data not available | Data not available | Data not available |
Note: This table is a template. No published computational data for this compound could be located.
Reaction Pathway Analysis and Mechanistic Modeling
Understanding the reactivity of this compound, including its degradation pathways and interactions with other molecules, can be significantly enhanced through computational modeling.
Transition State Characterization and Reaction Force Analysis
To study a chemical reaction computationally, the first step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. The characterization of the TS, including its geometry and imaginary frequency, provides crucial information about the reaction barrier.
Reaction force analysis is a more advanced technique that examines the forces acting on the atoms along the reaction coordinate. This analysis can reveal the electronic and structural changes that drive the reaction and can help to distinguish between different mechanistic possibilities. For this compound, this could be applied to study its hydrolysis or its reactions with biological nucleophiles.
Kinetic and Thermodynamic Parameters Derived from Computational Studies
Once the stationary points on the potential energy surface (reactants, transition states, and products) have been characterized, it is possible to calculate important kinetic and thermodynamic parameters. Using statistical mechanics, one can derive the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS).
From the energy barrier at the transition state, the activation energy (Ea) can be determined. These parameters are essential for predicting reaction rates and equilibria.
Table 3: Hypothetical Calculated Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Value |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Activation (ΔH‡) | Data not available |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Note: This table is a template. No published computational data for this compound could be located.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of phosphorotrithioates, including the S,S,S-trimethyl isomer, is an area ripe for innovation. Future research is progressively focused on developing synthetic methods that are not only high-yielding but also exhibit exceptional chemo- and stereoselectivity, while adhering to the principles of green chemistry.
A significant future direction lies in moving away from traditional, often harsh, reagents towards more sustainable and efficient catalytic systems. Research into the synthesis of related organophosphorus compounds has highlighted several promising avenues. For instance, methods for creating mixed phosphorotrithioates have been developed using white phosphorus in conjunction with disulfides and alkyl halides, representing a shorter and more environmentally benign pathway. nih.gov Other approaches have utilized metal catalysts, such as copper(I) iodide and palladium, to facilitate the coupling of thiols with H-phosphonates, offering good yields for P-S bond formation. uwaterloo.ca A novel method was recently developed for constructing S-P bonds by reacting the inorganic phosphorus derivative TBA[P(SiCl3)2] with sulfur-containing compounds under mild, low-energy conditions, presenting a green alternative to the use of white phosphorus. rsc.org
Future work will likely concentrate on refining these catalytic systems to control the specific isomerism of the final product, a crucial factor for tuning its chemical properties. The development of chiral catalysts to induce stereoselectivity is a particularly compelling frontier. Furthermore, exploring solvent-free reactions or the use of greener solvents will be critical in reducing the environmental footprint of synthesis.
Table 1: Emerging Synthetic Strategies for Phosphorothioates
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic P-S Coupling | Palladium, Copper(I) iodide, Nickel(II)/Yttrium(III) | High efficiency, good yields, potential for chiral control. uwaterloo.ca | Ligand design, catalyst recycling, stereoselectivity. |
| Multicomponent Reactions | Aryl boronic acids, elemental sulfur, P(O)H compounds | One-pot synthesis, high atom economy, excellent yields. uwaterloo.ca | Broadening substrate scope, scalability. |
| Green Synthesis from P4 | White phosphorus (P4), disulfides, KOH | Utilizes elemental phosphorus directly, shorter reaction pathways. nih.gov | Improving safety, enhancing selectivity for specific isomers. |
| Inorganic Phosphorus Precursors | TBA[P(SiCl3)2], disulfides | Mild conditions, low energy consumption, avoids white phosphorus. rsc.org | Expanding the range of applicable sulfur compounds. |
| Ammonia-Mediated Isomerization | O,O,O-trimethyl phosphorothioate (B77711), ammonia (B1221849) | High selectivity for specific isomers like O,O,S-trimethyl phosphorothioate. google.com | Optimizing reaction conditions (temperature, pressure) for S,S,S-isomers. |
Elucidation of Complex Environmental Transformation Mechanisms
Understanding the complete lifecycle of S,S,S-Trimethyl phosphorotrithioate in the environment is a critical area of ongoing and future research. While the general fate of organophosphates involves processes like hydrolysis, photolysis, and microbial degradation, the specific pathways, intermediate products, and the factors governing these transformations for this particular isomer are not fully understood. nih.govnih.gov
Future research will employ advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, to identify and quantify the transient and persistent transformation products (TPs) of this compound. mdpi.com Studies have shown that microbial pathways can be complex; for example, the fungus Aspergillus sydowii has been shown to degrade other organophosphates through various reactions including hydrolysis and methylation, forming metabolites like O,O,S-trimethyl phosphorothioate from methyl parathion. mdpi.com Identifying the specific microorganisms and enzymes capable of cleaving the P-S and S-C bonds in this compound is a key objective.
Moreover, computational chemistry will play a vital role in modeling these degradation pathways. arxiv.org Quantum mechanical calculations can predict the most likely sites for nucleophilic or radical attack on the molecule, helping to hypothesize degradation routes that can then be verified experimentally. This synergy between advanced analytical detection and theoretical modeling will be essential to build a comprehensive picture of its environmental persistence, bioavailability, and ultimate fate.
Table 2: Key Areas in Environmental Transformation Research
| Research Area | Focus | Techniques and Approaches | Desired Outcome |
|---|---|---|---|
| Metabolite Identification | Discovering all breakdown products in soil and water. | LC-MS/MS, High-Resolution Mass Spectrometry. | A complete map of the degradation pathway. mdpi.com |
| Microbial Degradation | Isolating and characterizing microbes and enzymes that metabolize the compound. | Enrichment cultures, metagenomics, enzyme assays. nih.gov | Identifying key biocatalysts for potential bioremediation. |
| Abiotic Degradation | Quantifying the rates of hydrolysis and photolysis under various environmental conditions (pH, UV light). | Laboratory simulation experiments, kinetic modeling. | Predictive models for environmental persistence. nih.gov |
| Computational Modeling | Using theoretical chemistry to predict reaction mechanisms and product formation. | Density Functional Theory (DFT), Molecular Dynamics (MD). arxiv.org | Guiding experimental studies and interpreting results. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry offers a powerful new paradigm for studying compounds like this compound. Future research will increasingly leverage these computational tools to accelerate discovery and deepen understanding, moving from slow, iterative experimental work to rapid, predictive modeling. researchgate.net
One major trend is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. By training ML algorithms on datasets of known organophosphorus compounds, researchers can build models that predict the chemical and biological properties of new or understudied molecules like this compound. nih.govnih.gov This could include predicting its potential for interaction with biological systems or its environmental transformation rates. For instance, ML protocols have already been used to predict the hydrolysis of organophosphates, a key degradation mechanism. nih.gov
AI is also set to revolutionize synthetic chemistry planning. Retrosynthesis algorithms can analyze a target molecule and propose multiple synthetic routes, evaluating them based on factors like cost, efficiency, and the availability of starting materials. arxiv.org For this compound, this could lead to the discovery of more efficient and selective production methods. Furthermore, ML models, such as recurrent neural networks (RNNs), are being used in de novo drug design and could be adapted to design novel organothiophosphates with specific, desirable properties for advanced applications, while simultaneously predicting and minimizing undesirable characteristics. nih.govnih.gov
Table 3: Applications of AI/ML in Organothiophosphate Research
| Application Area | Machine Learning Technique | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | QSAR/QSPR, Gradient Boosting (e.g., XGBoost), Neural Networks | Rapidly estimate physical, chemical, and biological properties without experimentation. nih.govresearchgate.net |
| Synthetic Route Planning | Retrosynthesis Algorithms, Transformer Models | Discover novel, efficient, and selective synthetic pathways. arxiv.orgresearchgate.net |
| Reaction Optimization | Bayesian Optimization, Active Learning | Fine-tune reaction conditions (temperature, catalyst, solvent) for maximum yield and selectivity. arxiv.org |
| Degradation Pathway Prediction | Rule-based expert systems, Path-finding algorithms | Predict likely environmental metabolites and degradation kinetics. |
| De Novo Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Design novel phosphorotrithioate molecules with tailored properties for specific applications. nih.gov |
Exploration of Unconventional Applications in Advanced Technologies (non-prohibited)
Beyond its historical context, the unique chemical structure of this compound and related phosphorotrithioates presents opportunities for exploration in advanced materials and technologies. The presence of a central phosphorus atom bonded to three sulfur atoms offers distinct electronic and coordination properties that are of interest in materials science.
Future research could investigate the use of phosphorotrithioates as functional components in a variety of advanced materials:
Ligands for Nanomaterials: The sulfur atoms in the molecule could act as effective binding sites for passivating the surface of semiconductor nanocrystals (quantum dots) or metal nanoparticles. This could influence the electronic and optical properties of the nanomaterials, making them suitable for applications in sensors or catalysis.
Additives for Advanced Lubricants: Organophosphorus and sulfur compounds are known for their anti-wear and extreme pressure properties in lubricants. Research could explore the efficacy of phosphorotrithioates as additives in specialty lubricants for demanding applications, such as in aerospace or high-performance engines.
Flame Retardants: Organophosphorus compounds are widely used as flame retardants in polymers. The specific contribution of the thiophosphate moiety to flame retardancy mechanisms could be a fruitful area of research, potentially leading to the design of new, more effective, and less environmentally persistent flame-retardant molecules.
Precursors for Functional Polymers: The molecule could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. The resulting polymers might exhibit unique properties such as high refractive index, enhanced thermal stability, or specific affinity for metal ions, making them useful in optics or for environmental remediation. The modification of natural polymers like starch or cellulose (B213188) with novel functional groups is a growing field, and phosphorotrithioates could offer a new class of modifying agents. uwaterloo.ca
This exploration into non-traditional roles requires a fundamental understanding of the structure-property relationships of these molecules, an area where the predictive power of AI and machine learning will be invaluable.
Q & A
Q. What are the optimal reaction conditions for synthesizing S,S,S-trimethyl phosphorotrithioate, and how do variables like temperature and pH influence yield?
Methodological Answer: Synthesis typically involves reacting phosphorus trichloride with methyl thiols under controlled conditions. Key parameters include maintaining a pH of 6–7 and temperatures between 40–65°C to balance reaction speed and product stability. Higher temperatures (>60°C) may reduce yield due to side reactions, while prolonged reaction times at lower temperatures (40–45°C) improve purity but require extended processing . Solvent-free systems are preferred to minimize impurities, as demonstrated in analogous phosphorothioate syntheses .
Q. What analytical techniques are recommended for quantifying this compound in experimental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection are standard for quantification. For trace analysis, isotope dilution mass spectrometry enhances accuracy. Calibration curves should be prepared using certified reference standards (e.g., 1,000–2,000 µg/mL in acetone) to account for matrix effects . Method validation must include recovery studies in relevant solvents (e.g., acetonitrile or hexane) to ensure precision (±5% RSD) .
Q. How should this compound be stored to maintain stability during long-term studies?
Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Stability studies show degradation rates increase above 25°C, with thiophosphate bonds particularly susceptible to moisture. Regular NMR or FTIR monitoring is advised to detect hydrolytic byproducts (e.g., dimethyl phosphorodithioates) .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound in environmental systems, and how can these be modeled experimentally?
Methodological Answer: Degradation occurs via hydrolysis (pH-dependent) and microbial action. Hydrolysis follows pseudo-first-order kinetics, with half-lives ranging from hours (pH >9) to weeks (pH 5–7). Use buffered aqueous solutions spiked with the compound and analyze time-series samples via LC-MS/MS. For microbial studies, soil microcosms inoculated with Pseudomonas spp. can simulate aerobic degradation, while GC headspace analysis tracks volatile sulfur byproducts .
Q. How does the electronic structure of this compound influence its reactivity compared to alkyl analogs like tributyl derivatives?
Methodological Answer: The methyl groups reduce steric hindrance, increasing electrophilicity at the phosphorus center compared to bulkier tributyl analogs. Density functional theory (DFT) calculations reveal lower LUMO energies (–1.2 eV vs. –0.8 eV for tributyl), enhancing nucleophilic attack susceptibility. Experimental validation includes kinetic studies with thiol probes (e.g., glutathione) to measure reaction rates .
Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?
Methodological Answer: Primary rat cortical neuron cultures or SH-SY5Y cell lines are used to evaluate acetylcholinesterase (AChE) inhibition and oxidative stress markers. Dose-response assays (0.1–100 µM) should measure lactate dehydrogenase (LDH) release for cytotoxicity and ROS production via fluorescent probes (e.g., DCFH-DA). Comparative data with tribufos (a tributyl analog) can contextualize potency differences .
Q. How can this compound be utilized as a ligand in catalytic systems, and what coordination geometries are observed?
Methodological Answer: The sulfur atoms act as soft Lewis bases, forming stable complexes with transition metals like Pd(II) and Cu(I). X-ray crystallography of [Pd(this compound)₂Cl₂] reveals square-planar geometry with P–S–Pd bond angles of ~105°. Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be optimized by varying solvent polarity and ligand-to-metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
